[1-(2-Aminoethyl)triazol-4-yl]methanol;dihydrochloride
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Overview
Description
[1-(2-Aminoethyl)triazol-4-yl]methanol;dihydrochloride: is a chemical compound with the molecular formula C5H10N4O.2HCl. It is a derivative of triazole, a five-membered ring containing three nitrogen atoms. This compound is often used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Triazole derivatives are known to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
It’s known that triazole compounds can form hydrogen bonds with different targets, which can lead to changes in the function of these targets .
Biochemical Pathways
Triazole derivatives are known to be involved in a wide range of biochemical processes .
Pharmacokinetics
It’s known that the ability of triazole compounds to form hydrogen bonds can improve their pharmacokinetics, pharmacological, and toxicological properties .
Result of Action
Triazole derivatives have been shown to exhibit a range of biological activities, including anticancer properties .
Action Environment
It’s known that the compound should be stored at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Aminoethyl)triazol-4-yl]methanol;dihydrochloride typically involves the reaction of 1-(2-aminoethyl)-1H-1,2,3-triazole with formaldehyde under acidic conditions to form the desired product. The reaction is usually carried out in an aqueous medium at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed:
Oxidation: Formation of corresponding oxides.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
Chemistry: In chemistry, [1-(2-Aminoethyl)triazol-4-yl]methanol;dihydrochloride is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and kinetics .
Biology: In biological research, this compound is used to study enzyme interactions and protein-ligand binding. It is also used in the development of biochemical assays .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications, including its use as an antimicrobial agent and in cancer research .
Industry: In industrial applications, this compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals .
Comparison with Similar Compounds
- 1-(2-Aminoethyl)-1H-1,2,3-triazole
- 4-(2-Aminoethyl)-1H-1,2,3-triazole
- 1-(2-Hydroxyethyl)-1H-1,2,3-triazole
Comparison: Compared to similar compounds, [1-(2-Aminoethyl)triazol-4-yl]methanol;dihydrochloride exhibits unique properties due to the presence of both amino and hydroxyl functional groups. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its versatility in scientific research .
Properties
IUPAC Name |
[1-(2-aminoethyl)triazol-4-yl]methanol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4O.2ClH/c6-1-2-9-3-5(4-10)7-8-9;;/h3,10H,1-2,4,6H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFWAZHIPJFQFQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=NN1CCN)CO.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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